molecular formula C6H6O3 B013840 Phloroglucinol CAS No. 108-73-6

Phloroglucinol

Cat. No. B013840
CAS RN: 108-73-6
M. Wt: 126.11 g/mol
InChI Key: QCDYQQDYXPDABM-UHFFFAOYSA-N
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Description

Phloroglucinol is a phenol derivative that shows cytoprotective effect from oxidative damage by enhancing the activity of cellular catalase . It is a sweet crystalline phenol C6H6O3 that occurs in combined form in glycosides (as phlorizin), in resins, and in tannins and that is usually made from trinitrotoluene by a series of steps .


Synthesis Analysis

Phloroglucinol derivatives have been synthesized and studied for their biological activities, such as anticancer and anti-inflammatory effects . A modern synthesis of phloroglucinol involves hydrolysis of benzene-1,3,5-triamine and its derivatives .


Molecular Structure Analysis

Phloroglucinol is a small, symmetrical organic molecule. Its structure has been studied using a combination of experimental and computational techniques . It is also known to exist in equilibrium with keto tautomers .


Chemical Reactions Analysis

Phloroglucinol is a weak triprotic acid with the first two pK a 's being 8.5 and 8.9 . It is known to undergo hydration and dehydration reactions, which are important for its solid-state properties .


Physical And Chemical Properties Analysis

Phloroglucinol is a colorless to beige solid with a melting point of 219 °C . It is soluble in water, diethyl ether, ethanol, and pyridine . It is a weak triprotic acid with the first two pK a 's being 8.5 and 8.9 .

Scientific Research Applications

Neuroprotective Agent in Neurodegenerative Disorders

Phloroglucinol (PG) has been identified as a promising neuroprotective agent in the battle against neurodegenerative disorders . It has been found to play a significant role in treating various neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), Huntington’s disease (HD), and amyotrophic lateral sclerosis (ALS) . PG offers cytoprotective effects by preventing dendritic spine density loss in AD, reducing ROS levels in PD and ALS, and inhibiting amyloid aggregate formation in HD .

Anti-inflammatory and Antioxidant Properties

Research has demonstrated the diverse properties of PG, including anti-inflammatory and antioxidant effects . These properties make it a potent secondary metabolite found in various organisms, with extensive applications in medicine .

Anti-viral and Anti-cancer Effects

In addition to its anti-inflammatory and antioxidant properties, PG also exhibits anti-viral and anti-cancer effects . This makes it a versatile compound with potential applications in various fields of medicine .

Anthelmintic Effects

PG has been found to have anthelmintic effects, which means it can be used to treat parasitic worm infections . This adds to the wide range of medical applications of this compound .

Pain Alleviation

In clinical settings, PG is used to alleviate pain by relaxing the gastrointestinal, biliary, and urinary systems . This makes it a valuable compound in the management of pain related to these systems .

Hydration of Phloroglucinol

The hydration of Phloroglucinol is of great importance as the inclusion of water molecules affects many solid-state properties and hence determines the required chemical processing, handling, and storage . This aspect of PG has been studied using a unique combination of complementary experimental and computational techniques .

Use in the Wiesner Test

PG is currently used in the Wiesner test (PG-HCl reagent), in which plant lignin-containing material stains red . This application of PG is particularly important in the field of plant tissue culture .

Selective Mono-C-Alkylation of Phloroglucinol

PG has been used in the selective mono-C-alkylation . This compound is efficiently synthesized in four steps starting from the commercially available 3,4-dihydroxybenzaldehyde .

Safety And Hazards

Phloroglucinol may cause skin and eye irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin . It is also known to cause respiratory tract irritation .

Future Directions

Phloroglucinol has been studied for its effectiveness in reducing pain and spasms of urinary and biliary tracts . Further work is required for a full understanding of phloroglucinol compound biosynthesis .

properties

IUPAC Name

benzene-1,3,5-triol
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InChI

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H
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InChI Key

QCDYQQDYXPDABM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1O)O)O
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Molecular Formula

C6H6O3
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DSSTOX Substance ID

DTXSID9048354
Record name 1,3,5-Trihydroxybenzene
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Molecular Weight

126.11 g/mol
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Physical Description

White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid
Record name Phloroglucinol
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Solubility

10.6 mg/mL at 20 °C
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Vapor Pressure

0.00016 [mmHg]
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Product Name

Phloroglucinol

CAS RN

108-73-6
Record name Phloroglucinol
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Record name 1,3,5-Benzenetriol
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Melting Point

218.5 °C
Record name 1,3,5-Trihydroxybenzene
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Synthesis routes and methods I

Procedure details

60 cc of distilled water was added to 0.70 g of natural montmorillonite (as the clay; Kunipia P, made by Kunimine Industries), and this was put into a sealed plastic vessel along with a Teflon® agitator and shaken vigorously, which gave a uniform dispersion. To this dispersion was added 0.30 g of resorcinol powder (as a polyhydric phenol; made by Wako Pure Chemical Industries), and this dispersion was poured into a flat-bottomed brass tray that had a circular bottom measuring about 15 cm in diameter, and the dispersion was allowed to stand horizontally so that the clay particles would gradually settle. With the tray held horizontal, the dispersion was dried for 5 hours at a temperature of 50° C. in a forced air oven, which gave a uniform polyhydric phenol composite clay thin film (phloroglucin Kunipia P thin film) with a thickness of approximately 30 μm. The clay thin film thus produced was dried in an oven held at 110° C. This gave a clay thin film that could be easily peeled from the tray.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
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[Compound]
Name
brass
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0 (± 1) mol
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[Compound]
Name
montmorillonite
Quantity
0.7 g
Type
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Reaction Step Four
Name
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60 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

2 g of phloroglucinol monoethyl ether are stirred in 100 ml of concentrated hydrochloric acid (35%) at room temperature for 2 days. The mixture is then partially neutralised (pH 2-3) with aqueous sodium carbonate solution, the precipitated sodium chloride is filtered off and the filtrate is extracted with 150 ml of ether in a Kutscher-Steudel extractor for 18 hours. The ether extract is dried over sodium sulphate and concentrated, there being obtained 1.4 g to 1.55 g (86% to 95%) of phloroglucinol which has a melting point of 209°-210° C. after recrystallisation from water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

5.4 g of phloroglucinol and 0.6 g of melamine are dissolved in 78.6 g of distilled water. The pH is adjusted to 3 using 1.2 g of 85% strength formic acid. The mixture is heated to 35° C. and 14.2 g of 50% strength glutaraldehyde solution are added. After 5 minutes the soluble precondensate begins to form, evident from the dissolution of the melamine and phloroglucinol, which is barely soluble in water. The overall solids content of the precondensate is 14.0% by weight.
Quantity
5.4 g
Type
reactant
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0.6 g
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78.6 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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